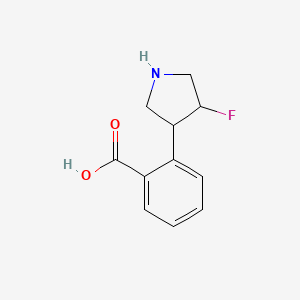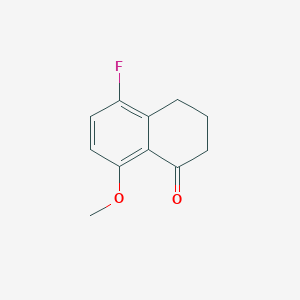
(S,E)-2-Amino-7-methoxy-7-oxohept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-2-Amino-7-methoxy-7-oxohept-5-enoic acid is a synthetic organic compound characterized by its unique structure, which includes an amino group, a methoxy group, and a keto group along a heptenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-2-Amino-7-methoxy-7-oxohept-5-enoic acid typically involves multi-step organic reactions. One common approach is the condensation of a suitable aldehyde with a malonic ester, followed by a series of functional group transformations including amination, methoxylation, and oxidation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S,E)-2-Amino-7-methoxy-7-oxohept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(S,E)-2-Amino-7-methoxy-7-oxohept-5-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (S,E)-2-Amino-7-methoxy-7-oxohept-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Amino-7-oxohept-5-enoic acid: Lacks the methoxy group, which may result in different chemical and biological properties.
(S)-2-Amino-7-methoxyheptanoic acid: Lacks the double bond, which can affect its reactivity and interactions.
(S,E)-2-Amino-7-hydroxy-7-oxohept-5-enoic acid: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
(S,E)-2-Amino-7-methoxy-7-oxohept-5-enoic acid is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(E,2S)-2-amino-7-methoxy-7-oxohept-5-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-13-7(10)5-3-2-4-6(9)8(11)12/h3,5-6H,2,4,9H2,1H3,(H,11,12)/b5-3+/t6-/m0/s1 |
InChI Key |
ZPBRRTMZDVCUPA-QVQDZQDPSA-N |
Isomeric SMILES |
COC(=O)/C=C/CC[C@@H](C(=O)O)N |
Canonical SMILES |
COC(=O)C=CCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


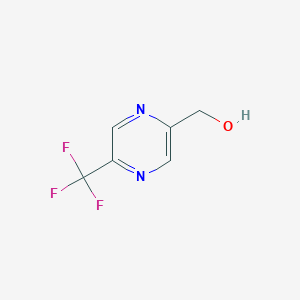

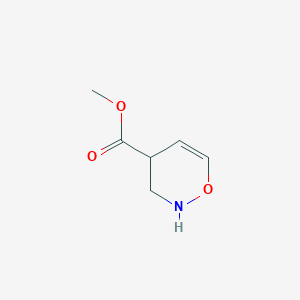
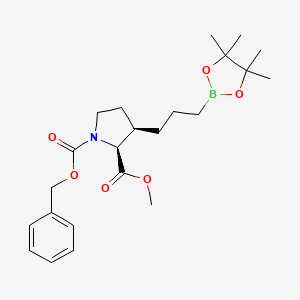
![4-Aminobenzo[4,5]imidazo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B12981168.png)
![Ethyl 2,10-dichloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12981170.png)
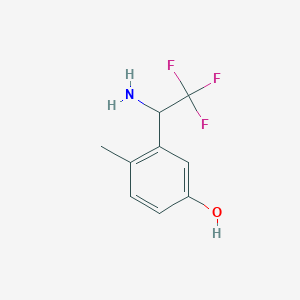
![1-(Bicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12981181.png)
![tert-Butyl (2-aminospiro[3.5]nonan-5-yl)carbamate](/img/structure/B12981191.png)

![1,8-Diazaspiro[4.5]decane](/img/structure/B12981206.png)

